2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex heterocyclic compound that combines the structural features of indole, thiazole, and benzimidazole. These moieties are known for their significant biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step reactions. One common approach is the condensation of 1,2-dimethylindole-3-carbaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent under reflux conditions . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents used .
Scientific Research Applications
2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes by mimicking the substrate or binding to the active site. Pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities.
Thiazole derivatives: Often used in antimicrobial and anticancer research.
Benzimidazole derivatives: Commonly found in antiparasitic and antiviral drugs.
Uniqueness
What sets 2-[(E)-1-(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE apart is its unique combination of three bioactive moieties, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C20H15N3OS |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2E)-2-[(1,2-dimethylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H15N3OS/c1-12-14(13-7-3-5-9-16(13)22(12)2)11-18-19(24)23-17-10-6-4-8-15(17)21-20(23)25-18/h3-11H,1-2H3/b18-11+ |
InChI Key |
XEYPYOCTGMZWMF-WOJGMQOQSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.